molecular formula C13H10O B047691 3-Hydroxyfluorene CAS No. 6344-67-8

3-Hydroxyfluorene

Cat. No. B047691
CAS RN: 6344-67-8
M. Wt: 182.22 g/mol
InChI Key: PVUBSZGNXLNTLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Hydroxyfluorene can be synthesized through several routes. A notable method involves the palladium-catalyzed cross-coupling/annulation cascade, which efficiently produces 9-hydroxyfluorenes and extends to 9-amino-fluorenes through the addition of amines. This demonstrates the versatility and efficiency of modern synthetic techniques in accessing hydroxyfluorene derivatives (François et al., 2018). Another approach involves the divergent synthesis from ortho-alkynylarylketones, offering a pathway to both 3-hydroxyfluorene and 4-azafluorene derivatives, showcasing the adaptability of synthetic strategies to yield variously functionalized fluorenes (Laohapaisan et al., 2019).

Molecular Structure Analysis

The molecular and crystal structures of hydroxyl derivatives of fluorene compounds have been determined to exhibit similarities in geometry, bond distances, and angles, highlighting the conserved structural features within this class of compounds. This structural analysis is crucial for understanding the chemical and physical properties of 3-hydroxyfluorene derivatives (Neidle et al., 1981).

Chemical Reactions and Properties

3-Hydroxyfluorene participates in various chemical reactions, demonstrating its reactivity and potential as an intermediate in organic synthesis. For example, its derivatives have been used in the synthesis of novel fluorescent polymers, indicating its utility in the development of advanced materials with specific optical properties (Dharia et al., 1994).

Scientific Research Applications

  • Solar Cell Improvement : 3-Hydroxyflavone, when added to polymer/ZnO-nanorod solar cells, enhances photocurrent and stability, leading to greater power conversion efficiency and stable ambient operation (Y. Sung et al., 2012).

  • Spectroscopic Probing : The spectroscopic properties of 3-hydroxyflavone doped ormosils are useful for probing the chemical environment of dye molecules, revealing insights into excited state intramolecular proton transfer and solubility in different sol-gel systems (A. Quaranta et al., 2003).

  • Photooxygenation Mechanism : A detailed mechanism for the photooxygenation of 3-hydroxyflavone has been elucidated, highlighting the role of the triplet state in the reverse proton-transfer reaction (Shannon L. Studer et al., 1989).

  • Fluorescence Properties : The compound exhibits ultrafast intramolecular proton transfer, accounting for its violet-blue fluorescence in solvents with protic components (Yingchao Li et al., 2021).

  • Wavelength-Shifting Polymers : Polymers containing 3-hydroxyflavone show promising properties such as higher glass transition temperatures (Tg's) and similar thermal stabilities compared to polystyrene, making them suitable for wavelength-shifting applications (J. Dharia et al., 1994).

  • Competitive Inhibitory Effects : 3-Methylcholanthrene's inhibitory effect on 2-acetylaminofluorene carcinogenicity in rats is attributed to the suppression of the first step in the activation pathway, a finding not replicated in hamster tissues due to high N-hydroxylase activity (C. Razzouk et al., 1980).

  • Synthesis Method Development : A divergent synthesis method for 3-hydroxyfluorene and 4-azafluorene derivatives from ortho-alkynylarylketones has been developed, offering moderate to good yields across a range of substrates (Pavitra Laohapaisan et al., 2019).

Safety And Hazards

3-Hydroxyfluorene may cause eye and skin irritation . It may also cause respiratory and digestive tract irritation . It is advised to avoid contact with skin and eyes, and to avoid breathing vapors or mists . It is toxic to aquatic organisms including algae, bacteria, and crustaceans .

Future Directions

The development of new economical and convenient synthetic routes for the synthesis of fluorene derivatives remains a major goal for modern organic synthesis to enable a broader substrate scope of the starting materials . The preparation of poly-substituent fluorenes from readily available propargyl alcohols is an area of ongoing research .

properties

IUPAC Name

9H-fluoren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUBSZGNXLNTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047540
Record name 3-Hydroxyfluorene
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyfluorene

CAS RN

6344-67-8
Record name Fluoren-3-ol
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Record name Fluoren-3-ol
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Record name 3-Hydroxyfluorene
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Record name 3-Hydroxyfluorene
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Record name FLUOREN-3-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
529
Citations
H Bryant, E Sawicki - The Journal of Organic Chemistry, 1956 - ACS Publications
… 3-hydroxyfluorene, and reduction to the amine hydrochloride followed by acetylation. Starting from 3-hydroxyfluorene … trum of the phenylazo-3-hydroxyfluorene is entirely different from …
Number of citations: 13 pubs.acs.org
N ISHIKAWA, M OKAZAKI, M HAYASHI - Journal of Synthetic …, 1958 - jstage.jst.go.jp
By use of fluorene as a starting material 3-hydroxyfluorene, 3-hydroxyfluorene-2-carboxylic acid and 3-hydroxyfluorenone-2-carboxylic acid were synthesized through an intermediate of …
Number of citations: 0 www.jstage.jst.go.jp
P Laohapaisan, P Chuangsoongnern… - The Journal of …, 2019 - ACS Publications
… A divergent synthesis of 3-hydroxyfluorene and 4-azafluorene derivatives has been … The indenone intermediate was converted to the corresponding 3-hydroxyfluorene products under …
Number of citations: 8 pubs.acs.org
WC Lothrop - Journal of the American Chemical Society, 1939 - ACS Publications
… The preparation of the needed derivatives of 3hydroxyfluorene was accomplished by the method employed originally by Ullmann and co-workers19 for the preparation of 3-…
Number of citations: 21 pubs.acs.org
CE White, HCE McFarlane, J Fogt, R Fuchs - Analytical Chemistry, 1967 - ACS Publications
… suggested that N-salicylidene- 2-amino-3-hydroxyfluorene (NSAHF), com-pound XXV in … which may also be called 2-amino-3-hydroxyfluorene, A-salicylidene. It is insoluble inwater …
Number of citations: 17 pubs.acs.org
EK WEISBURGER… - The Journal of Organic …, 1955 - ACS Publications
… Furthermore, we have already demonstrated the presence of 2-acetylamino-l- and 3-hydroxyfluorene in the urine of rats fed 2-acetylaminofluorene (14). If 2-acetylamino-5-…
Number of citations: 42 pubs.acs.org
W Duan, X Meng, Y Sun, C Jia - Archives of Osteoporosis, 2018 - Springer
… We found 3-hydroxyfluorene was associated with decreased odds of osteoporosis, while 2-… Our study found that 3-hydroxyfluorene was associated with decreased odd of osteoporosis, …
Number of citations: 18 link.springer.com
Y Tao, WE Bentley, TK Wood - Biotechnology and …, 2005 - Wiley Online Library
… All four wildtype monooxygenases were able to oxidize fluorene to different monohydroxylated products; T4MO oxidized fluorene successively to 3-hydroxyfluorene and 3,6-dihy…
Number of citations: 38 onlinelibrary.wiley.com
HH Rahman, SP Sheikh… - Environmental Science and …, 2023 - Springer
… , 2-hydroxynaphalene, and 3-hydroxyfluorene—were found to … , 2-hydroxyfluorene, 3-hydroxyfluorene—were found to have a … species, 1-hydroxynaphthalene, 3-hydroxyfluorene, and 2-…
Number of citations: 1 link.springer.com
L Han, Q Wang - Frontiers in Public Health, 2023 - frontiersin.org
… , 2-hydroxynapthalene, 3-hydroxyfluorene, 2-hydroxyfluorene, and 1-hydroxyphenanthrene with the prevalence of SSD, and 1-hydroxynapthalene, 3-hydroxyfluorene, and 2-…
Number of citations: 2 www.frontiersin.org

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